3-Chloro-5-(thiazol-5-yl)aniline
Overview
Description
3-Chloro-5-(thiazol-5-yl)aniline: is an organic compound that features a thiazole ring substituted with a chlorine atom and an aniline group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the thiazole and aniline moieties in its structure makes it a versatile compound for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(thiazol-5-yl)aniline typically involves the reaction of 3-chloroaniline with thiazole derivatives. One common method includes the following steps:
Nitration: 3-Chloroaniline is nitrated to form 3-chloro-5-nitroaniline.
Reduction: The nitro group in 3-chloro-5-nitroaniline is reduced to an amino group, yielding 3-chloro-5-aminoaniline.
Cyclization: The 3-chloro-5-aminoaniline undergoes cyclization with a thiazole derivative to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(thiazol-5-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted aniline derivatives.
Oxidation Products: Oxidized forms of the thiazole ring.
Reduction Products: Reduced forms of the aniline group.
Scientific Research Applications
3-Chloro-5-(thiazol-5-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Material Science: The compound is utilized in the development of advanced materials, including polymers and dyes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor interactions.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(thiazol-5-yl)aniline involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the aniline group can interact with receptor sites, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloroaniline: Lacks the thiazole ring, making it less versatile in chemical modifications.
5-(Thiazol-5-yl)aniline: Does not have the chlorine substitution, affecting its reactivity and applications.
3-Chloro-4-(thiazol-5-yl)aniline: Similar structure but different substitution pattern, leading to varied chemical properties.
Uniqueness
3-Chloro-5-(thiazol-5-yl)aniline is unique due to the presence of both the chlorine atom and the thiazole ring, which confer distinct reactivity and potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3-chloro-5-(1,3-thiazol-5-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-7-1-6(2-8(11)3-7)9-4-12-5-13-9/h1-5H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJWBCOWDLCORD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)C2=CN=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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